Product packaging for ginsenan PA(Cat. No.:CAS No. 148880-10-8)

ginsenan PA

Cat. No.: B1176270
CAS No.: 148880-10-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ginsenan PA is a bioactive, acidic polysaccharide isolated from the root of Panax ginseng, specifically identified in Korean Red Ginseng . This high-molecular-weight polymer is part of the ginseng pectin family and is characterized by a complex structure that includes a rhamnogalacturonan-type structural unit and a backbone of α-1,4-polygalacturonan, similar to pectin but with distinctive acetoxy groups . Its molecular weight has been determined to be approximately 16,000 Da . The compound is a key contributor to the non-saponin bioactivity of ginseng, working in concert with ginsenosides to produce multifaceted physiological effects . The primary research applications of this compound are in immunology and metabolic studies. It has demonstrated significant immunomodulating properties, acting as a biological response modifier . Research also indicates notable hypoglycemic activity, showing potential for reducing blood glucose levels in experimental models . The mechanism of action for its immunostimulatory effects is associated with its ability to induce the maturation of dendritic cells, which are critical antigen-presenting cells in the immune system . Furthermore, its bioactivity is closely linked to its structural characteristics as an acidic polysaccharide rich in galacturonic acid. This product, this compound, is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

148880-10-8

Molecular Formula

C8H11NO4

Synonyms

ginsenan PA

Origin of Product

United States

Origin, Isolation, and Chromatographic Purification of Ginsenan Pa

Initial Extraction and Precipitation

A common initial step in the isolation of ginseng polysaccharides is extraction using hot water. pan.olsztyn.plmiloa.eu This process helps to solubilize the water-soluble polysaccharides. Following hot water extraction, ethanol (B145695) precipitation is frequently employed to further fractionate the extract. pan.olsztyn.plmiloa.eu Polysaccharides, being large molecules, are generally insoluble in ethanol and precipitate out, separating them from more ethanol-soluble compounds like ginsenosides (B1230088) and other smaller molecules. miloa.eu This yields a crude polysaccharide-enriched fraction. miloa.eu

Chromatographic Purification Strategy

To obtain highly purified ginsenan PA from the crude polysaccharide extract, a combination of chromatographic techniques is utilized. The strategy often involves separating polysaccharides based on differences in size, charge, and potentially other properties. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) is effective for separating molecules based on their hydrodynamic volume, while ion-exchange chromatography is crucial for separating charged molecules like acidic polysaccharides from neutral ones. pan.olsztyn.pllongdom.orgmicrobenotes.com

Aqueous and Solvent-Based Extraction Techniques

Specific Chromatographic Methods

Detailed purification of this compound involves specific chromatographic techniques to achieve homogeneity and isolate the target polysaccharide from other components within the polysaccharide fraction.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC) or gel filtration, is a widely used technique for the separation and characterization of polymers, including polysaccharides, based on their molecular size. microbenotes.comthieme-connect.decytivalifesciences.com.cn In this method, molecules in solution pass through a porous stationary phase. microbenotes.com Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter the pores have a longer path through the column and elute later. microbenotes.com

GPC has been applied in the purification of ginseng polysaccharides, including this compound. It is used to fractionate the crude polysaccharide extract based on molecular weight and to assess the homogeneity of the isolated polysaccharide fractions. nih.govresearchgate.netpan.olsztyn.pl Studies on this compound have reported its homogeneity on gel chromatography. nih.govresearchgate.net The molecular mass of this compound has been estimated using this technique, with reported values around 1.6 x 105. nih.govresearchgate.net GPC can also be used in a group separation mode to remove high or low molecular weight contaminants or for desalting and buffer exchange of polysaccharide samples. huji.ac.ilgilson.com

Table 1: Estimated Molecular Mass of this compound

PolysaccharideEstimated Molecular Mass (Da)
This compound1.6 x 105
Ginsenan PB5.5 x 104

Note: Data compiled from research findings on the isolation and characterization of this compound. nih.govresearchgate.net

Ion-exchange chromatography is a powerful technique for separating molecules based on their net surface charge. longdom.orgmicrobenotes.compurolite.com This method is particularly important for purifying acidic polysaccharides like this compound, which carry negative charges due to the presence of uronic acid residues (such as galacturonic acid and glucuronic acid). nih.govkoreascience.krresearchgate.net

In ion-exchange chromatography, the stationary phase contains charged groups that interact with oppositely charged molecules in the sample. longdom.org For acidic polysaccharides, anion-exchange chromatography, which uses a positively charged stationary phase, is typically employed. purolite.com The negatively charged polysaccharides bind to the stationary phase, while neutral or positively charged molecules pass through. Bound polysaccharides are then eluted by increasing the ionic strength of the mobile phase (e.g., using a salt gradient) or by changing the pH, which disrupts the electrostatic interactions. longdom.orgmicrobenotes.com

Ion-exchange chromatography, often using materials like DEAE-cellulose, has been widely used in the purification schemes for ginseng polysaccharides to separate acidic fractions from neutral ones. pan.olsztyn.pl This step is crucial for enriching the this compound content within a polysaccharide preparation. pan.olsztyn.pl Research indicates that acidic polysaccharide fractions from P. ginseng show notable biological activities. koreascience.kr

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique widely used for analysis and purification of various compounds, including those from natural sources like ginseng. nih.govpsu.edu While GPC and ion-exchange chromatography are primary methods for the initial fractionation and enrichment of this compound, HPLC plays a significant role in the analysis and characterization of purified polysaccharide fractions and their components.

HPLC is frequently used for the analysis of monosaccharide composition after hydrolysis of polysaccharides. miloa.eunih.gov This allows researchers to determine the constituent sugars and their molar ratios in this compound. Studies on this compound have identified L-arabinose, D-galactose, L-rhamnose, D-galacturonic acid, and D-glucuronic acid as its main monosaccharide components. nih.govkoreascience.krresearchgate.net

Table 2: Monosaccharide Composition of this compound

MonosaccharideMolar Ratio (this compound)
L-Arabinose11
D-Galactose22
L-Rhamnose1
D-Galacturonic Acid6
D-Glucuronic Acid1

Note: Data represents approximate molar ratios based on research findings. nih.govresearchgate.net

Structural Elucidation and Comprehensive Glycan Characterization of Ginsenan Pa

Spectroscopic Analysis for Primary and Secondary Structure

Spectroscopic techniques are fundamental in determining the primary and secondary structure of complex carbohydrates like ginsenan PA. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry provide detailed information on monomer composition, linkage types, anomeric configurations, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of polysaccharides. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are used to identify the anomeric configuration (α or β) of each monosaccharide residue and to determine the specific carbons involved in glycosidic bonds. koreascience.krroyalsocietypublishing.org

For this compound, the anomeric region of the ¹H NMR spectrum (typically δ 4.4–5.5 ppm) and the ¹³C NMR spectrum (δ 95–110 ppm) provides signals characteristic of its constituent sugars and their linkages. frontiersin.org Based on the established structure of this compound and related ginseng polysaccharides, the expected chemical shifts for the anomeric protons and carbons can be assigned. nih.govroyalsocietypublishing.orgfrontiersin.org The β-configuration of the galactose residues is typically confirmed by anomeric proton signals above δ 4.5 ppm and anomeric carbon signals around δ 104 ppm, while α-linked arabinofuranose residues show signals around δ 5.07 ppm (¹H) and δ 107-109 ppm (¹³C). royalsocietypublishing.orgfrontiersin.org

Linkage TypeAnomeric Proton (¹H) δ (ppm)Anomeric Carbon (¹³C) δ (ppm)
→3)-β-D-Galp-(1→~4.5-4.7~104.0
→6)-β-D-Galp-(1→~4.5-4.7~104.5
→3,6)-β-D-Galp-(1→~4.5-4.7~103.3
t-α-L-Araf-(1→~5.07~109.5
→5)-α-L-Araf-(1→~5.03~107.3

Note: This table presents representative chemical shift values based on data from similar ginseng polysaccharides. Actual values for this compound may vary slightly.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bibliotekanauki.pl The FT-IR spectrum of a polysaccharide provides a unique fingerprint based on its constituent groups. mdpi.com For this compound, the spectrum reveals key information about its composition. A broad, strong absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. frontiersin.org A weaker band around 2930 cm⁻¹ corresponds to C-H stretching vibrations. frontiersin.org

A crucial feature of this compound is that almost all of its D-galacturonic acid residues exist as methyl esters. researchgate.net This is confirmed by a characteristic absorption peak for the C=O stretching of the ester group, typically observed around 1740-1750 cm⁻¹. frontiersin.org The presence of any remaining unesterified carboxylate groups (COO⁻) would be indicated by a peak around 1600-1630 cm⁻¹. mdpi.com The complex region between 1200 and 1000 cm⁻¹ is known as the "fingerprint region" and contains overlapping signals from C-O-C glycosidic bond stretching and pyranose ring vibrations, confirming its polysaccharide nature. bibliotekanauki.pl

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400O-H stretchingHydroxyl groups
~2930C-H stretchingCH, CH₂ groups
~1745C=O stretchingMethyl ester (in Galacturonic Acid)
~1620C=O asymmetric stretchingCarboxylate (if present)
1200-1000C-O-C and C-O stretchingGlycosidic linkages and pyranose rings

Mass spectrometry (MS) is an essential tool for determining the molecular weight and sequence of oligosaccharides. While full analysis of a large polysaccharide like this compound is not feasible in one step, MS is invaluable when combined with chemical or enzymatic degradation. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can determine the precise mass of oligosaccharide fragments, allowing for the deduction of their monosaccharide composition. mdpi.comunimi.it

Tandem mass spectrometry (MS/MS) is used to sequence these fragments. By inducing fragmentation of a selected parent ion, a series of product ions are generated. The mass differences between these product ions correspond to specific monosaccharide residues, allowing the sequence to be pieced together. nist.gov For this compound, MS analysis of oligosaccharides produced by partial hydrolysis would confirm the sequence of residues within the side chains and backbone, complementing the linkage data obtained from methylation analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Chemical Derivatization and Selective Degradation Studies

Methylation analysis is a cornerstone technique for determining the positions of glycosidic linkages in polysaccharides. nih.gov The procedure involves methylating all free hydroxyl groups on the polysaccharide. The fully methylated polymer is then hydrolyzed, breaking the glycosidic bonds and producing a mixture of partially methylated monosaccharides. These are subsequently reduced and acetylated to form partially methylated alditol acetates (PMAAs).

The resulting PMAA derivatives are volatile and can be separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The fragmentation pattern of each PMAA in the mass spectrometer reveals which hydroxyl groups were originally involved in glycosidic linkages or ring formation.

Methylation analysis performed on the degradation products of this compound has been instrumental in defining its core structure. nih.gov The results confirmed the presence of several distinct linkage types, which are summarized in the table below. nih.govpsu.edu

Partially Methylated Alditol AcetateInferred Linkage TypeStructural Role
2,4,6-tri-O-methyl-galactitol→3)-Galp-(1→Backbone unit
2,3,4-tri-O-methyl-galactitol→6)-Galp-(1→Side chain unit
2,4-di-O-methyl-galactitol→3,6)-Galp-(1→Branch point in backbone
2,3,5-tri-O-methyl-arabinitolt-Araf-(1→Terminal unit

Periodate (B1199274) oxidation, particularly in the form of controlled Smith degradation, is a selective chemical method used to cleave bonds between adjacent carbon atoms that have free hydroxyl groups (vicinal diols). nih.govstenutz.eu This method provides valuable information about the main chain and branching patterns of a polysaccharide. Residues linked at positions that are resistant to periodate oxidation (e.g., 1,3-linkages) remain intact, while others are cleaved.

The procedure involves three main steps:

Oxidation: The polysaccharide is treated with sodium periodate (NaIO₄), which cleaves the C-C bonds of vicinal diols, converting them into dialdehydes.

Reduction: The resulting polyaldehyde is reduced with sodium borohydride (B1222165) (NaBH₄), converting the aldehyde groups into primary alcohols. This creates a stable polyalcohol.

Hydrolysis: The polyalcohol is subjected to mild acid hydrolysis, which selectively cleaves the newly formed acyclic acetal (B89532) linkages while leaving the original, periodate-resistant glycosidic bonds intact.

Controlled Smith degradation was performed on this compound, leading to the identification of its core structural features. nih.govresearchgate.net This analysis demonstrated that the backbone is primarily composed of β-1,3-linked D-galactose residues, as this linkage type is resistant to periodate cleavage. nih.gov The survival of these galactose units after the degradation process provided definitive evidence for the 1,3-linked galactan backbone. The analysis of the degradation products also supported the findings from methylation analysis regarding the presence and location of side chains. nih.govresearchgate.net

Controlled Smith Degradation and Specific Glycosidase Hydrolysis

To probe the core structure of this compound, controlled Smith degradation, a sequential process of periodate oxidation, borohydride reduction, and mild acid hydrolysis, has been employed. nih.gov Methylation analysis of the products from primary and secondary Smith degradation revealed crucial details about the glycan's architecture. The core structural framework of this compound consists of a backbone chain primarily composed of β-1,3-linked D-galactose residues. nih.govscience.gov Side chains, consisting of β-1,6-linked D-galactosyl residues, are attached to approximately half of the backbone galactose units at position 6. nih.gov Evidence of further 3,6-branching of D-galactose units was observed in portions of these side chains. nih.gov

Limited hydrolysis and specific glycosidase treatments are also instrumental in dissecting the polysaccharide's structure. nih.govnih.gov For instance, the removal of the majority of the α-L-arabinose units, which are primarily connected to the core galactose moieties at position 6, was shown to significantly impact the compound's immunological activity. nih.gov The use of specific enzymes like α-L-rhamnosidase and β-glucosidase can selectively cleave terminal sugar residues, helping to determine the sequence and linkage of the various monosaccharides. koreascience.kr Structural characterization of polysaccharides from Panax ginseng often involves digestion with enzymes such as endo-polygalacturonase to isolate specific domains like rhamnogalacturonan I for further analysis. nih.gov

Monosaccharide Compositional Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), HPLC)

The monosaccharide composition of this compound has been determined following acid hydrolysis and derivatization. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for both qualitative and quantitative analysis of the constituent monosaccharides. nih.govbibliotekanauki.plmdpi.comsci-hub.se

Research has identified this compound as an acidic polysaccharide composed of L-arabinose, D-galactose, L-rhamnose, D-galacturonic acid, and D-glucuronic acid. nih.gov Small quantities of O-acetyl groups are also present. nih.gov The molar ratio of the constituent monosaccharides in this compound has been reported as 11:22:1:6:1 (L-arabinose: D-galactose: L-rhamnose: D-galacturonic acid: D-glucuronic acid). nih.govglobalsciencebooks.info Furthermore, it was determined that nearly all of the hexuronic acid residues in this compound exist as methyl esters. nih.govresearchgate.net

Determination of Glycan Homogeneity and Molecular Size Distribution

The homogeneity and molecular size of this compound have been assessed using gel chromatography and electrophoresis. nih.gov Studies have shown the polysaccharide to be homogeneous by these methods. nih.gov The molecular mass of this compound has been estimated to be 1.6 x 10^5 Da. nih.govglobalsciencebooks.info This relatively high molecular weight is indicative of a complex polymeric structure.

Characterization of Specific Structural Motifs (e.g., Alpha-Arabino-Beta-3,6-Galactan and Rhamnogalacturonan Types)

Detailed structural analyses, including reduction of carboxyl groups, methylation analysis, and nuclear magnetic resonance (NMR) studies, have confirmed that this compound possesses structural features of both alpha-arabino-beta-3,6-galactan and rhamnogalacturonan type I (RG-I) polysaccharides. nih.govglobalsciencebooks.inforesearchgate.net

The presence of an arabino-β-3,6-galactan (a type II arabinogalactan) moiety is a key feature, which can be identified by its strong reaction with the β-glycosyl Yariv reagent. researchgate.netnih.gov This motif consists of a β-1,3-linked galactan backbone with side chains attached at C-6, which are often composed of arabinose and galactose residues. researchgate.net

Table of Compounds

Biosynthesis and Metabolic Pathways of Ginsenan Pa in Panax Ginseng

Identification of Precursor Molecules and Carbohydrate Biosynthesis Pathways

The journey to synthesizing ginsenan PA begins with primary metabolic products derived from photosynthesis. Sucrose (B13894) is the foundational molecule, which is then channeled into various carbohydrate biosynthesis pathways to generate the necessary monosaccharide building blocks. plos.org These precursors are activated into high-energy nucleotide sugars, which serve as the direct donors for polysaccharide assembly.

The key monosaccharide constituents of this compound are galactose, arabinose, rhamnose, and the uronic acids (galacturonic and glucuronic acid). nih.gov Their biosynthesis follows distinct, yet interconnected, pathways:

UDP-D-glucose (UDP-Glc): This is a central intermediate. Sucrose is converted by enzymes such as sucrose synthase (SUS) and hexokinase (HK) to form UDP-Glc. plos.org

UDP-D-galactose (UDP-Gal): UDP-Glc is reversibly converted to UDP-Gal by the enzyme UDP-glucose 4-epimerase (UGE). This provides the primary building block for the galactan backbone and side chains of this compound.

UDP-D-glucuronic acid (UDP-GlcA): The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the oxidation of UDP-Glc to form UDP-GlcA, the precursor for the glucuronic acid residues in this compound. plos.org

UDP-D-galacturonic acid (UDP-GalA): UDP-GlcA can be epimerized to UDP-GalA by UDP-glucuronate 4-epimerase (GAE). This provides the precursor for the pectin-like rhamnogalacturonan component.

UDP-L-arabinose (UDP-Ara): The biosynthesis of UDP-Ara from UDP-GlcA is a multi-step process involving enzymes like UDP-apiose/xylose synthase (AXS) and UDP-xylose synthase, which first convert UDP-GlcA to UDP-D-xylose (UDP-Xyl). nih.gov UDP-Xyl is then converted to UDP-Ara.

UDP-L-rhamnose (UDP-Rha): This precursor is synthesized from UDP-Glc through a pathway involving several enzymes, starting with UDP-glucose 4,6-dehydratase.

Integrated metabolomic and transcriptomic analyses have shown that the nucleotide sugar metabolism pathway is critical for regulating the flow of sugar intermediates toward the biosynthesis of polysaccharides in Panax ginseng. nih.gov

Enzymatic Machinery Involved in Glycosyl Transfer and Chain Elongation

The assembly of this compound from nucleotide sugar precursors is orchestrated by a suite of glycosyltransferases (GTs). These enzymes are responsible for creating the specific glycosidic linkages that define the polysaccharide's structure. While the precise enzymes for this compound synthesis have not been fully isolated and characterized, their functions can be inferred from the known structure of the polysaccharide and general plant cell wall biosynthesis.

The key enzymatic steps include:

Initiation: The synthesis likely begins with the transfer of the first monosaccharide to a primer molecule, although the nature of this primer in this compound synthesis is not known.

Backbone Elongation: A β-1,3-galactosyltransferase is responsible for polymerizing UDP-galactose units to form the main galactan backbone. nih.gov

Side-Chain Branching: A β-1,6-galactosyltransferase creates the branches on the main chain by adding galactose residues at the C-6 position of the backbone units. nih.gov

Addition of Other Residues: Specific GTs are required to add other sugar units. An α-arabinosyltransferase would attach L-arabinose, and enzymes specific to the rhamnogalacturonan component, such as rhamnosyltransferases and galacturonosyltransferases , would assemble this part of the structure.

Studies on polysaccharide synthesis in ginseng have identified the upregulation of genes encoding glycosyl hydrolase family proteins, which, in addition to synthesis, may play a role in the modification and turnover of polysaccharides. nih.gov

Genetic and Proteomic Regulation of Polysaccharide Anabolism

The biosynthesis of this compound is a tightly regulated process controlled at both the genetic and proteomic levels. Transcriptomic analyses have provided significant insights into the genes that are activated during polysaccharide synthesis in P. ginseng.

Research has shown that specific cultivation conditions, such as the application of certain fertilizers, can significantly enhance polysaccharide accumulation by upregulating key genes. For instance, treatment with potassium sulfate (B86663) has been found to markedly upregulate genes involved in nucleotide sugar metabolism, such as UDP-D-xylose synthase, which is pivotal for generating polysaccharide precursors. nih.gov

Table 1: Key Genes and Proteins in Ginseng Polysaccharide Biosynthesis
Gene/ProteinPutative FunctionObserved RegulationReference
UDP-D-xylose synthaseCatalyzes the formation of UDP-D-xylose, a precursor for arabinose and other pentoses.Upregulated by potassium sulfate treatment, promoting polysaccharide synthesis. nih.gov
HexokinasePhosphorylates hexoses (e.g., glucose), an early step in directing sugars toward metabolism.Upregulated during enhanced polysaccharide synthesis. nih.gov
UDP-glucose dehydrogenase (UGDH)Catalyzes the formation of UDP-glucuronic acid from UDP-glucose.Gene expression shows a positive correlation with polysaccharide content. plos.org
Sucrose Synthase (SUS)Catalyzes the conversion of sucrose into fructose (B13574) and UDP-glucose.Positively correlated with polysaccharide content. plos.org
MYB Transcription FactorsRegulate the expression of structural genes in metabolic pathways.Implicated in the regulation of water-soluble polysaccharide biosynthesis. plos.org

Proteomic studies have complemented these findings by identifying proteins whose abundance correlates with metabolic activity. Analyses of P. ginseng roots have characterized a large number of proteins involved in primary and secondary metabolism, including carbon/energy metabolism, which provides the foundational support for complex carbohydrate synthesis. unimi.it Furthermore, many identified proteins are known to be involved in stress responses, linking environmental cues to metabolic regulation. unimi.it

Influence of Abiotic and Biotic Stressors on this compound Biosynthesis

The production of secondary metabolites in plants, including polysaccharides, is highly responsive to environmental conditions. Both abiotic (non-living) and biotic (living) stressors can significantly influence the biosynthetic pathways leading to this compound.

Abiotic Stressors:

Light Intensity: As a shade plant, light is a critical factor for P. ginseng. Studies have shown that higher light intensity can positively influence the accumulation of polysaccharides. frontiersin.org This is likely due to increased photosynthetic activity, which provides more primary metabolites for the synthesis of complex carbohydrates.

Temperature and Water: Temperature and soil moisture are crucial abiotic factors. Research indicates that changes in temperature and moderate water stress can regulate the accumulation of active components in ginseng. mdpi.com For example, while low-temperature stress was found to reduce total ginsenosides (B1230088), it increased certain types, suggesting a complex reprogramming of secondary metabolism that could also affect polysaccharide precursors. mdpi.com Abiotic stress generally induces cell signaling processes that can lead to the upregulation of biosynthetic pathways. taylorfrancis.com

Biotic Stressors:

Elicitors: Plants respond to pathogen attacks by activating defense mechanisms, which include the synthesis of protective secondary metabolites. nih.gov Elicitors, which are molecules that trigger these defense responses, can be used to stimulate the production of bioactive compounds. Jasmonates, such as methyl jasmonate (MeJA), are well-known phytohormones that modulate plant defense and the biosynthesis of secondary metabolites, including the precursors for complex polysaccharides. mdpi.commdpi.com

Pathogens: Interaction with microorganisms can trigger an increase in the production of various secondary metabolites as a defense mechanism. nih.gov While much of the research has focused on ginsenosides as antimicrobial or antifeedant compounds, the underlying metabolic shifts would invariably affect the pool of precursors shared with polysaccharide synthesis. nih.govresearchgate.net

Table 2: Influence of Stressors on Ginseng Polysaccharide-Related Metabolism
Stressor TypeSpecific StressorObserved Effect on MetabolismReference
AbioticHigh Light IntensityIncreased accumulation of polysaccharides and soluble sugars. frontiersin.org
AbioticLow TemperatureAlters the profile of secondary metabolites, suggesting reprogramming of precursor pathways. mdpi.com
AbioticAltered Soil MoistureCan enhance the accumulation of total ginsenosides, indicating a shift in secondary metabolism. mdpi.com
BioticMethyl Jasmonate (Elicitor)Upregulates the JA signaling pathway, which modulates secondary metabolite biosynthesis. mdpi.com
BioticPathogen InteractionTriggers defense responses that include the production of secondary metabolites. nih.govresearchgate.net

In Vitro and In Vivo Metabolic Fate and Transformations of this compound

The metabolic fate of this compound, particularly after oral consumption, is determined by its chemical nature as a large, complex polysaccharide.

In Vitro Transformations: In laboratory settings, this compound has been subjected to controlled chemical degradation, such as Smith degradation, to elucidate its structure. nih.gov This process involves periodate (B1199274) oxidation followed by reduction and mild acid hydrolysis, which cleaves the molecule at specific points and helps identify its core structural features. nih.gov While not a metabolic process, it demonstrates how the complex structure can be broken down into smaller fragments.

In Vivo Metabolic Fate: Direct studies on the in vivo metabolism and absorption of this compound are limited. However, based on the general principles of polysaccharide digestion, it is highly unlikely that this compound is absorbed intact from the gastrointestinal tract due to its large molecular weight (16,000 Da) and complex structure. wellgenex.comnih.gov

Instead, its likely fate is fermentation by the gut microbiota. The diverse enzymatic capabilities of intestinal bacteria can break down complex polysaccharides that are indigestible by human enzymes. This fermentation would cleave the glycosidic bonds, releasing the constituent monosaccharides (arabinose, galactose, rhamnose, etc.) and producing short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. While the specific metabolites from this compound fermentation have not been documented, this process is central to the bioactivity of many dietary fibers and plant polysaccharides. The immunomodulatory effects attributed to this compound may be mediated directly through interaction with immune receptors in the gut or indirectly through the metabolic products of microbial fermentation.

Advanced Analytical Methodologies for Ginsenan Pa Profiling and Quantification

Quantitative Determination Methods for Ginsenan PA Content in Biological Samples

Quantifying this compound in complex biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This is typically achieved through spectrophotometric and chromatographic techniques.

Spectrophotometric methods provide a rapid and straightforward means to estimate the total polysaccharide or uronic acid content, which are key components of this compound. nih.govpsu.edu These assays are based on colorimetric reactions between the carbohydrate components and specific reagents.

Phenol-Sulfuric Acid Method : This is a common and sensitive method for the quantitative determination of total carbohydrates. psu.edu In the presence of concentrated sulfuric acid, polysaccharides are hydrolyzed to monosaccharides, which are then converted to furfural (B47365) derivatives. These derivatives react with phenol (B47542) to produce a stable yellowish-orange colored compound that can be measured spectrophotometrically.

Carbazole (B46965) and m-Hydroxydiphenyl Assays : Since this compound is an acidic polysaccharide containing galacturonic and glucuronic acid, methods specific for uronic acids are highly applicable. nih.govpsu.edu The m-hydroxydiphenyl method and the carbazole assay are colorimetric techniques used to quantify uronic acids in polysaccharide fractions. psu.edujmb.or.kr

Assay MethodPrincipleTarget ComponentApplication for this compound
Phenol-Sulfuric AcidColorimetric reaction of furfural derivatives (from monosaccharides) with phenol.Total CarbohydratesProvides an estimate of the total polysaccharide content. psu.edu
m-Hydroxydiphenyl AssayColorimetric reaction specific to uronic acids.Uronic Acids (e.g., Galacturonic acid)Quantifies the acidic sugar components of this compound. psu.edu
Carbazole AssayColorimetric reaction used to analyze uronic acid content in polysaccharide fractions.Uronic AcidsUsed to detect and quantify acidic polysaccharide fractions during purification. jmb.or.kr

Chromatographic methods offer higher specificity and are capable of separating this compound from other components in a sample before quantification.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : HPLC is a cornerstone technique for the analysis of ginseng constituents. researchgate.net However, its application to polysaccharides like this compound presents a challenge. Polysaccharides lack significant chromophores, making them difficult to detect with a standard UV detector. nih.govacademicjournals.org To overcome this, a pre-column derivatization step can be employed to attach a UV-absorbing tag to the polysaccharide or its hydrolyzed monomers. academicjournals.org While widely used for ginsenosides (B1230088), specific, validated RP-HPLC-UV methods for the direct quantification of intact this compound are not commonly reported due to these limitations.

ParameterTypical Condition for (Derivatized) Polysaccharide Analysis
ColumnC18 or C8 reversed-phase column. academicjournals.orgscielo.br
Mobile PhaseA gradient of aqueous buffer (e.g., water with acid modifier) and an organic solvent (e.g., acetonitrile). scielo.br
DetectionUV detector set to the maximum absorbance wavelength of the attached chromophore. academicjournals.org
QuantificationBased on the peak area of the derivatized analyte compared to a standard curve. scielo.br

Gas Chromatography with Flame Ionization Detection (GC-FID) : GC-FID is a robust technique for quantification but is suitable only for volatile and thermally stable compounds. fortunejournals.com To analyze a non-volatile polysaccharide like this compound, it must first be broken down into its constituent parts. This involves acid hydrolysis to cleave the glycosidic bonds, yielding monosaccharides. These monosaccharides are then chemically derivatized (e.g., through silylation or acetylation) to make them volatile for GC analysis. nih.gov The resulting derivatized sugars can be separated and quantified by GC-FID. sigmaaldrich.commdpi.com This method doesn't measure the intact polysaccharide but provides a quantitative profile of its constituent monosaccharides.

ParameterTypical Condition for Derivatized Monosaccharide Analysis
Sample PreparationAcid hydrolysis of this compound followed by derivatization (e.g., silylation).
ColumnCapillary column suitable for sugar analysis (e.g., DB-wax, HP-5MS). fortunejournals.commdpi.com
Carrier GasHelium or Nitrogen. sigmaaldrich.com
DetectorFlame Ionization Detector (FID). fortunejournals.com
QuantificationPeak areas of derivatized monosaccharides are compared to those of known standards. sigmaaldrich.com

Spectrophotometric Assays

Comprehensive Chromatographic Fingerprinting for Quality Control and Research

Chromatographic fingerprinting is a powerful approach for the quality assessment of herbal medicines, which contain multiple chemical constituents. nih.gov A fingerprint is a characteristic chromatographic profile that represents the comprehensive chemical composition of the sample. For this compound, a polysaccharide extract from Panax ginseng, fingerprinting is essential for authentication, ensuring batch-to-batch consistency, and detecting adulteration. nih.govaurigaresearch.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques used for generating these fingerprints. aurigaresearch.comfrontiersin.org For a complex polysaccharide mixture, Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEC) coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can generate a characteristic profile based on molecular weight distribution or charge. The combination of HPLC with mass spectrometry (HPLC-MS) can provide a more detailed and specific fingerprint, offering structural information on the separated components. geneticsmr.org

TechniqueObjective in Fingerprinting this compoundOutcome
HPLC/HPTLCTo establish a standard profile for identification and quality control. nih.govaurigaresearch.comA characteristic chromatogram used to verify identity and consistency.
SEC-RI/ELSDTo characterize the molecular weight distribution of the polysaccharide fraction.A profile showing the size distribution of this compound and related polysaccharides.
HPLC-MSTo obtain a highly specific fingerprint with mass information for each peak. geneticsmr.orgEnhanced quality control with the ability to identify specific polysaccharide structures and impurities.

Application of Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural analysis of complex molecules like this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is crucial for determining the glycosidic linkages within this compound. The polysaccharide is subjected to methylation analysis, which involves permethylating all free hydroxyl groups, followed by hydrolysis, reduction, and acetylation. The resulting partially methylated alditol acetates (PMAAs) are volatile and can be analyzed by GC-MS. nih.gov The fragmentation patterns in the mass spectrometer reveal the original positions of the glycosidic linkages. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for analyzing the intact polysaccharide or its large fragments. nih.gov Techniques like Electrospray Ionization (ESI) can ionize large molecules, allowing for the determination of their molecular weight. geneticsmr.org Tandem MS (MS/MS) can be used to fragment the ions, providing valuable structural information about the sequence and branching of the monosaccharide units. nih.gov LC-MS is also highly effective for impurity profiling, capable of detecting and identifying minor components or contaminants in the this compound extract.

Hyphenated TechniqueApplication for this compoundInformation Obtained
GC-MSLinkage analysis via methylation. nih.govTypes and positions of glycosidic bonds between monosaccharide units.
LC-MSAnalysis of intact or large fragments of the polysaccharide. nih.govMolecular weight, structural information from fragmentation (MS/MS), impurity identification. geneticsmr.orgnih.gov
LC-NMRDirect structural elucidation of separated components. nih.govDetailed structural information, including anomeric configurations (α or β).

Proteomic Approaches for Understanding Ginseng Polysaccharide-Related Proteins

Proteomics, the large-scale study of proteins, offers a powerful way to understand the biological mechanisms of action of ginseng polysaccharides like this compound. koreascience.krmdpi.com By analyzing how the protein expression profile of cells or tissues changes upon treatment with a ginseng polysaccharide fraction, researchers can identify the proteins and pathways that are modulated. koreascience.kr

A typical proteomic workflow involves treating a biological system (e.g., immune cells) with a this compound-containing extract, followed by protein extraction. A significant challenge in this process is the presence of high concentrations of polysaccharides, which can interfere with protein extraction and analysis; therefore, optimized extraction protocols are required. nih.gov The extracted proteins are then digested into peptides and analyzed using label-free quantitative proteomics with nano-LC-MS/MS. koreascience.krnih.gov

Studies on ginseng polysaccharide-rich fractions have used this approach to reveal effects on proteins involved in synaptic function, mitochondrial metabolism, and immune responses, such as phagocytosis and cell migration. koreascience.krmdpi.com These findings provide molecular-level insights into the physiological effects observed for ginseng extracts.

Proteomic Workflow StepDescriptionRelevance to Ginseng Polysaccharides
Protein ExtractionIsolation of total proteins from cells or tissues. Specialized methods are needed to remove interfering polysaccharides. nih.govA critical step to obtain a clean protein sample for analysis.
Quantitative Proteomics (e.g., Label-Free LC-MS/MS)Digestion of proteins into peptides, followed by separation and quantification using high-resolution mass spectrometry. koreascience.krIdentifies and quantifies thousands of proteins, revealing which are up- or down-regulated by the polysaccharide treatment.
Bioinformatic AnalysisAnalysis of proteomic data to identify significantly altered proteins and map them to biological pathways and networks. koreascience.krElucidates the biological processes and molecular mechanisms affected by this compound.

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Ginsenan Pa

Immunomodulatory Properties of Ginsenan PA in Cell and Animal Models

This compound has been shown to possess significant immunomodulatory properties, influencing various components of both the innate and adaptive immune systems.

Activation of Innate Immune Cells (e.g., Macrophages, Dendritic Cells, Natural Killer Cells)

This compound and other ginseng polysaccharides have been observed to activate key innate immune cells. Polysaccharide fractions from ginseng are known to activate macrophages, leading to enhanced production of cytokines such as Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), as well as nitric oxide (NO). sentosacy.comresearchgate.net This activation is crucial for the initial response to pathogens and cellular stress.

Natural Killer (NK) cells, which are critical for the early defense against viral infections and malignant cells, are also stimulated by ginseng polysaccharides. nih.govfrontiersin.org This stimulation includes increased NK cell activity and proliferation. sentosacy.comnih.gov The interaction between NK cells and other innate cells like dendritic cells (DCs) and macrophages is a vital part of the immune response, with NK cells being activated by cytokines released from these cells, such as IL-12 and IL-18. cytologicsbio.com Furthermore, activated NK cells can, in turn, enhance the maturation and function of DCs by producing cytokines like Interferon-gamma (IFN-γ) and TNF. cytologicsbio.com

Ginsan, an acidic polysaccharide from ginseng, has been shown to enhance the expression of co-stimulatory molecules like CD86 on dendritic cells and increase their secretion of IL-12 and TNF-α. mdpi.com This highlights the ability of ginseng-derived polysaccharides to modulate the function of these critical antigen-presenting cells.

Modulation of Lymphocyte Proliferation and T-Cell Responses

Ginseng polysaccharides have been reported to influence lymphocyte proliferation. An acidic polysaccharide isolated from Panax ginseng was found to induce the proliferation of both T and B cells. sentosacy.com Some studies suggest that certain ginseng extracts can stimulate the proliferation of spleen cells, with the primary responding cells being B lymphocytes. sentosacy.comresearchgate.net This leads to an increase in serum immunoglobulin G (IgG) levels in treated mice. sentosacy.comresearchgate.net

In the context of T-cell responses, ginsenosides (B1230088), another class of compounds in ginseng, have been shown to modulate T-lymphocyte activity. For instance, ginsenoside Rg1 administration in mice increased the number of antigen-reactive T-lymphocytes and enhanced the ratio of T-helper cells. mdpi.com While the direct effects of this compound on T-cell responses are not as extensively detailed, the broader effects of ginseng polysaccharides on lymphocyte proliferation suggest a potential role in modulating adaptive immunity. nih.gov

Regulation of Cytokine and Chemokine Secretion Profiles (e.g., TNF-α, IL-1α, IL-6, IL-8)

A significant aspect of this compound's immunomodulatory activity is its ability to regulate the secretion of cytokines and chemokines. Polysaccharide fractions from ginseng have been shown to induce the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by macrophages. sentosacy.comresearchgate.netnaturalmedicinejournal.com Specifically, an aqueous extract of North American ginseng stimulated peritoneal macrophages to produce IL-1, IL-6, and TNF-α. researchgate.net

The production of these cytokines is a key part of the inflammatory response, helping to recruit and activate other immune cells to sites of infection or injury. thermofisher.com For example, TNF-α and IL-1β can rapidly induce the secretion of chemokines like IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov IL-6, a pleiotropic cytokine, is involved in regulating cell growth, differentiation, and the acute phase response. thermofisher.com While some studies show that certain ginseng extracts can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to stimuli like lipopolysaccharide (LPS), others demonstrate a stimulatory effect, suggesting a modulatory rather than purely inhibitory or stimulatory role. mdpi.commdpi.com

Table 1: Effect of Ginseng Polysaccharides on Cytokine Production

Cell Type Ginseng Component Cytokine(s) Affected Observed Effect Reference(s)
Peritoneal Macrophages Aqueous Extract (Polysaccharides) IL-1, IL-6, TNF-α, NO Increased Production sentosacy.comresearchgate.net
Human Monocytic THP-1 Cells Less-polar ginsenoside fraction TNF-α, IL-1β, IL-6 Inhibited LPS-induced production mdpi.com
Human Monocytic THP-1 Cells Less-polar ginsenoside fraction IL-10 Enhanced production mdpi.com
Murine RAW 264.7 Macrophages Aqueous extract of ginseng polysaccharides TNF-α, NO Increased levels mdpi.com
Human PBMC Not specified IL-1β Gradual secretion researchgate.net

Anti-Complementary Activity in Immunological Assays

This compound has demonstrated notable anti-complementary activity. nih.gov The complement system is a crucial part of the innate immune system that helps to eliminate pathogens and damaged cells. nih.gov Acidic polysaccharides from ginseng root, including ginsenan, have been reported to exhibit anti-complementary activities. nih.gov This activity is concentration-dependent, with higher concentrations of ginseng berry polysaccharide portion (GBPP) showing stronger anti-complementary effects. nih.gov The removal of most of the arabinose units from the structure of this compound was found to have a considerable impact on its immunological activity, including its anti-complementary effect. nih.gov

Reticuloendothelial System (RES) Potentiation and Phagocytic Activity Enhancement

This compound is recognized as a phagocytosis-activating polysaccharide. nih.gov The reticuloendothelial system (RES), now more commonly known as the mononuclear phagocyte system (MPS), is a network of phagocytic cells crucial for clearing particulate matter and pathogens from the body. physio-pedia.comcreative-diagnostics.com this compound and other acidic polysaccharides from P. ginseng have been shown to potentiate the reticuloendothelial system. nih.govwellgenex.com This potentiation is linked to the enhancement of phagocytic activity. nih.govnih.gov Studies have shown that ginseng extracts can increase the phagocytic activity of macrophages. nih.gov The removal of arabinose units from this compound significantly affects its ability to stimulate the RES. nih.gov

Anti-tumor and Antiproliferative Activities (In Vitro and Animal Models)

In addition to its immunomodulatory effects, ginseng polysaccharides and other components have been investigated for their anti-tumor and antiproliferative activities. While specific data for this compound is limited in this area, related ginseng compounds provide a basis for its potential role.

Ginseng polysaccharides have been shown to exert anti-cancer effects, which are often linked to their immunomodulatory properties. nih.gov For instance, ginseng berry polysaccharides have demonstrated anti-cancer effects through the activation of immune-related cells like NK cells. researchgate.net In animal models, the administration of ginseng berry polysaccharide portion (GBPP) prior to melanoma implantation significantly suppressed the growth of tumor colonies. nih.govresearchgate.net This anti-cancer effect was demonstrated to be mediated through NK cell activation. researchgate.net

Ginsenosides, another major component of ginseng, have been extensively studied for their direct anti-tumor activities. They have been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth and metastasis in various cancer cell lines and animal models. mdpi.comnih.govfrontiersin.org The anti-cancer bioactivity of ginsenosides is often inversely proportional to the number of sugar moieties they contain. mdpi.com

Table 2: Anti-tumor Activity of Ginseng Polysaccharides

Ginseng Component Cancer Model Key Findings Reference(s)
Ginseng Berry Polysaccharide Portion (GBPP) B16-BL6 Melanoma (in vivo) Suppressed lung cancer growth by 48% (i.v.) and 37% (oral). nih.govresearchgate.net
Ginseng Polysaccharide (GPS) H22 Hepatocellular Carcinoma (in vivo) Prolonged survival and enhanced host defense. frontiersin.org

Mechanisms of Cancer Cell Growth Inhibition and Viability Reduction

Ginseng and its active components, including ginsenosides, have demonstrated significant anti-tumor activities. frontiersin.org These compounds have been shown to inhibit the proliferation of cancer cells and reduce their viability through various mechanisms. frontiersin.org For instance, a gintonin-enriched fraction (GEF) from Panax ginseng has been observed to significantly inhibit cell proliferation and reduce the clonogenic potential of human melanoma cells in vitro. mdpi.com This inhibitory effect was substantial, with a reduction in cell proliferation ranging from 63.2% to 85.5% in A375 cells and 55.5% to 87.6% in A2058 cells after 24 to 72 hours of exposure to 200 μg/mL of GEF. mdpi.com

Similarly, ginsenoside-Rg5 has been shown to inhibit the proliferation of BT-474 and T-47D breast cancer cell lines in a manner dependent on both concentration and time. e-century.us Treatment with 10 mg/ml of ginsenoside-Rg5 for 48 hours reduced the viability of T-47D and BT-474 cells to 23.5% and 27.7%, respectively. e-century.us Ginsenoside Rh2 has also demonstrated dose-dependent inhibition of proliferation in prostate cancer cells (PC3 and DU145) and colorectal cancer cells (HCT116). mdpi.come-jarb.org In hormone-dependent breast cancer cells (MCF-7), Rh2 inhibited cell viability by about 27% at a concentration of 60 µM. e-jarb.org

These effects are often achieved with minimal cytotoxicity to normal cells, highlighting the potential for targeted anti-cancer activity. mdpi.commdpi.com

Table 1: Effect of this compound Derivatives on Cancer Cell Viability

Compound/ExtractCancer Cell LineConcentrationDuration% Reduction in Viability/Proliferation
Gintonin-Enriched Fraction (GEF)A375 (Melanoma)200 μg/mL24-72 h63.2% - 85.5%
Gintonin-Enriched Fraction (GEF)A2058 (Melanoma)200 μg/mL24-72 h55.5% - 87.6%
Ginsenoside-Rg5T-47D (Breast Cancer)10 mg/ml48 h76.5%
Ginsenoside-Rg5BT-474 (Breast Cancer)10 mg/ml48 h72.3%
Ginsenoside Rh2HCT116 (Colorectal Cancer)44.28 µM (IC50)Not Specified50%
Ginsenoside Rh2MCF-7 (Breast Cancer)60 µMNot Specified~27%

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

A key mechanism through which this compound and its derivatives exert their anti-cancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in malignant cells. mdpi.comnih.gov A gintonin-enriched fraction (GEF) has been shown to induce apoptosis in human melanoma cells, as evidenced by an increase in the apoptotic cell population and nuclear changes. mdpi.comresearchgate.net This process is often mediated by the activation of caspases, a family of proteases crucial for the execution of apoptosis. mdpi.comresearchgate.net Specifically, GEF treatment leads to the activation of caspase-3 and caspase-9, cleavage of poly (ADP-ribose) polymerase (PARP), and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, GEF can cause cell cycle arrest, a mechanism that prevents damaged cells from replicating. mdpi.com In A375 melanoma cells, GEF induces arrest in the G0/G1 phase, while in A2058 cells, it causes arrest in the G2/M phase. mdpi.com This cell cycle arrest allows time for DNA repair or, if the damage is too severe, for the cell to undergo apoptosis. mdpi.com The induction of apoptosis and cell cycle arrest by ginsenosides is a common finding across various cancer types, making it a promising strategy for cancer therapy. mdpi.comnih.gov

Modulation of Angiogenesis and Metastasis in Preclinical Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. narod.rumdpi.com this compound and its derivatives have been shown to modulate angiogenesis in preclinical cancer models. frontiersin.org For instance, a gintonin-enriched fraction (GEF) delayed wound healing in melanoma cells in vitro, suggesting an anti-migratory effect that could contribute to the inhibition of metastasis. mdpi.com In vivo studies have further demonstrated the anti-tumor effects of these compounds. Oral administration of GEF suppressed tumor growth in mice with A375 and A2058 xenografts. mdpi.com Similarly, ginsenosides like Rg3, Rd, and Rk3 are known to inhibit tumor angiogenesis. frontiersin.org

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. thno.orgfrontiersin.org Ginsenosides have been shown to effectively inhibit tumor cell invasion and metastasis. frontiersin.org The inhibition of angiogenesis is a key mechanism contributing to this effect, as it limits the supply of nutrients and oxygen to the tumor and reduces the pathways for cancer cell dissemination. narod.rufrontiersin.org Preclinical models have shown that inhibiting key angiogenic factors like vascular endothelial growth factor (VEGF) can reduce metastatic spread and inhibit tumor growth. frontiersin.orgfrontiersin.org

Intervention with Key Oncogenic and Tumor Suppressor Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt, p53, Caspases, Nrf2)

The anti-cancer effects of this compound and its derivatives are mediated through their interaction with various key signaling pathways involved in cancer development and progression. nih.govfrontiersin.org

NF-κB (Nuclear Factor kappa B): This pathway is often uncontrollably stimulated in many inflammatory diseases and cancers. nih.gov Ginsenosides can regulate the NF-κB signaling pathway, thereby ameliorating severe inflammatory diseases and cancer. nih.gov For example, ginsenoside Rd has been shown to suppress NF-κB activity, leading to the downregulation of iNOS and COX-2 expression. nih.gov

MAPK (Mitogen-Activated Protein Kinase): The MAPK pathway is involved in pro-inflammatory signals. nih.gov Ginseng leaf extract has been shown to inhibit the phosphorylation of MAPKs (ERK, p38, JNK), which is linked to the expression of inflammatory cytokines. semanticscholar.org A vacuum distillate from Panax ginseng root also demonstrated anti-inflammatory effects by suppressing the phosphorylation of p38, JNK, and ERK1/2. jmb.or.krjmb.or.kr

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): This pathway is crucial for cell survival and proliferation. nih.gov Ginsenoside Re has been shown to activate the PI3K/Akt signaling pathway, which in turn can inhibit excessive neuronal apoptosis. mdpi.com The effects of various ginsenosides on the PI3K/Akt pathway have been documented in different pathological conditions. nih.gov

p53: This tumor suppressor protein plays a critical role in preventing cancer formation. mdpi.com The p53 pathway is involved in orchestrating the neuronal response to injury and can determine cell death or survival. mdpi.com

Caspases: As mentioned earlier, caspases are central to the execution of apoptosis. researchgate.net A gintonin-enriched fraction (GEF) triggers apoptotic signaling through the activation of caspase-3 and -9. researchgate.net

Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a key regulator of the cellular antioxidant response. researchgate.net The PI3K/Akt and MAPK pathways can promote the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the expression of antioxidant enzymes. researchgate.net Ginsenoside Re has been shown to regulate oxidative stress through the PI3K/Akt/Nrf2 signaling pathway. mdpi.com

Anti-inflammatory Actions and Cellular Signaling Pathways (In Vitro and Animal Models)

Suppression of Pro-inflammatory Cytokines and Mediators (e.g., iNOS, COX-2)

This compound and its derivatives exhibit potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators. nih.govcore.ac.uk In various in vitro and animal models, these compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory process. nih.govnih.gov

For example, ginsenoside Rd treatment decreased nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) levels in lipopolysaccharide (LPS)-challenged RAW264.7 cells and in mouse livers. nih.gov This reduction was associated with the downregulation of iNOS and COX-2 expression. nih.gov Similarly, ginseng leaf extract significantly suppressed the mRNA expression of iNOS and COX-2 in activated mast cells. semanticscholar.org Other ginsenosides, such as Rg3, Rh1, and Rg5, have also been reported to inhibit the expression of iNOS and COX-2. nih.govcore.ac.ukresearchgate.net

Furthermore, ginsenosides effectively reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govkoreascience.kr A vacuum distillate from Panax ginseng root was found to suppress the mRNA levels of TNF-α and IL-6 in a concentration-dependent manner in LPS-stimulated macrophages. jmb.or.kr

Table 2: Anti-inflammatory Effects of this compound Derivatives

Compound/ExtractModelKey Mediators Suppressed
Ginsenoside RdLPS-stimulated RAW264.7 cells and mouse liveriNOS, COX-2, NO, PGE2
Ginseng Leaf ExtractActivated mast cellsiNOS, COX-2
Ginsenoside Rg3-enriched red ginseng extractMurine RAW 264.7 macrophagesiNOS, COX-2, IL-1β, IL-6, TNF-α, NO
Panax ginseng DistillateLPS-stimulated RAW264.7 macrophagesiNOS, NO, TNF-α, IL-6
Ginsenoside Rh1Microglial cellsCOX-2, iNOS

Regulation of Inflammasome Activation and Downstream Signaling

The inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. nih.govnih.gov Several ginsenosides have been shown to regulate inflammasome activation, providing another mechanism for their anti-inflammatory effects. nih.govmdpi.com

Ginsenosides such as Rh1, Rg3, Rb1, and compound K have been demonstrated to inhibit inflammatory responses by suppressing the activation of various inflammasomes, including NLRP3, NLRP1, and AIM2. nih.gov For instance, ginsenoside Rb1 prevents NLRP3 inflammasome activation. mdpi.com Ginsenoside Rg1 has been shown to downregulate the expression of NLRP1 inflammasome components in the hippocampus of mice. nih.gov This inhibition of inflammasome activation leads to a decrease in the activation of caspase-1 and the subsequent reduction in the expression of IL-1β and IL-18. nih.gov

The regulation of inflammasome activation involves complex signaling pathways. frontiersin.orgresearchgate.net The activation of the NLRP3 inflammasome, for example, often requires two signals: a priming signal that induces the expression of NLRP3 and a second signal that triggers its assembly. nih.gov In some cases, the MAPK/ERK signaling pathway can regulate the NLRP1 inflammasome. mdpi.com By interfering with these signaling cascades, ginsenosides can effectively modulate the inflammatory response.

Antioxidant Effects and Oxidative Stress Modulation (In Vitro and Animal Models)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. nih.gov Components of Panax ginseng have demonstrated significant antioxidant properties in preclinical models, acting through multiple mechanisms. mdpi.comencyclopedia.pub

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH-Px)

One of the primary defense mechanisms against oxidative damage is the endogenous antioxidant enzyme system. news-medical.net Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). news-medical.netpeerj.com SOD catalyzes the dismutation of the superoxide anion into oxygen and hydrogen peroxide. news-medical.net Subsequently, CAT and GSH-Px work to detoxify hydrogen peroxide, converting it into water. mdpi.compeerj.com

Studies on various ginseng extracts and their components have shown an ability to augment the activity of these crucial enzymes. For instance, administration of red ginseng has been found to increase the activity of SOD, CAT, and GSH-Px in animal models of diabetes and hepatotoxicity. nih.govnih.gov Ginsenosides, another major class of compounds in ginseng, have also been reported to increase the activities of CAT and GPx, thereby reducing lipid peroxidation in the brain and liver of rats. nih.gov While direct studies on this compound are limited, the known effects of ginseng polysaccharides suggest a potential role in bolstering these enzymatic defenses to mitigate cellular damage from oxidative stress. mdpi.comnih.gov

Table 1: Effects of Ginseng Components on Endogenous Antioxidant Enzymes

Component/ExtractModelKey FindingsReference(s)
Ginsenoside Rb1Rat/Mouse ModelsReduced lipid peroxidation; increased CAT and GPx activities in the brain and liver. nih.gov
Fermented Red Ginseng (FRG)Diabetic Rats (STZ-induced)Increased the activities of SOD, CAT, GSH-Px, and Glutathione Reductase (GR). nih.gov
Ginsenoside RdMice (Accelerated Senescence)Increased GPx and GR activities in mitochondria. mdpi.com
Korean Red Ginseng (KRG)Various In Vivo ModelsConsistently increased activities of SOD, CAT, and GPx. nih.gov

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Beyond enhancing enzyme systems, ginseng constituents can directly neutralize ROS and other free radicals. ane.plresearchgate.net ROS, such as the superoxide anion (O2•−), hydrogen peroxide (H2O2), and the highly reactive hydroxyl radical (•OH), can inflict damage on vital cellular components like lipids, proteins, and DNA. mdpi.comresearchgate.net

Ginseng extracts and their isolated compounds, including ginsenosides and polysaccharides, have shown potent free-radical scavenging capabilities in various in vitro assays. encyclopedia.pubnih.govnih.gov The antioxidant activity is often attributed to the presence of phenolic compounds and the unique structures of ginsenosides, which can donate hydrogen atoms to neutralize free radicals. nih.gov The scavenging efficacy of different ginsenosides has even been ranked, indicating that specific chemical structures have greater affinity for neutralizing intracellular ROS. mdpi.comencyclopedia.pubnih.gov This direct scavenging action represents a critical pathway by which ginseng may protect cells from oxidative insults. nih.gov

Table 2: ROS Scavenging Activity of Ginseng Components

Component/ExtractRadical(s) ScavengedModel SystemKey FindingsReference(s)
Panax ginseng ExtractDPPH, ABTS, NO, •OH, O2•−In Vitro Chemical AssaysExhibited high antiradical activity against a wide range of free radicals. researchgate.net
Red Ginseng Extract (RGE)Intracellular ROSCultured Hippocampal NeuronsDose-dependently inhibited ROS elevation induced by kainic acid. nih.gov
Ginsenosides (General)Intracellular ROSVarious Cell LinesGinsenosides demonstrate varying but significant abilities to scavenge intracellular ROS. mdpi.comencyclopedia.pubnih.gov
Heat-Processed Ginsenoside ReFree RadicalsMaillard Reaction ModelHeat-processing increased free radical-scavenging activity. nih.gov

Neuroprotective Potential and Associated Mechanisms (In Vitro and Animal Models)

The neuroprotective effects of Panax ginseng and its active components have been a significant area of research. nih.govresearchgate.net These effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities that collectively support neuronal health and resilience. ane.pl

Modulation of Neuronal Signaling and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. nih.govffhdj.com Emerging evidence suggests that components within ginseng can positively influence the molecular mechanisms underlying plasticity. nih.govresearchgate.net Ginseng extracts have been shown to support neuronal plasticity and improve cognitive function in models of aging. ffhdj.com

The mechanisms involve the modulation of key neuronal signaling pathways. For example, some ginsenosides are known to influence the Wnt/β-catenin and PI3K/Akt signaling pathways, which are crucial for cell survival and function. mdpi.com Furthermore, ginseng may impact brain-derived neurotrophic factor (BDNF) signaling, a critical pathway for synaptic plasticity. nih.gov By influencing these intricate signaling networks, ginseng components may help maintain synaptic integrity and function. nih.govresearchgate.net

Table 3: Influence of Ginseng Components on Neuronal Signaling and Plasticity

Component/ExtractTarget/PathwayModelEffectReference(s)
Ginsenoside Rg1Wnt/β-catenin pathwayParkinson's Disease ModelsExerted neuroprotective effects through this signaling pathway. nih.gov
Ginsenosides Rg3 and Rg1NF-κB and PI3K/Akt pathwaysMice ModelsUseful in cognition improvement via regulation of these pathways. mdpi.com
Red Panax ginseng Root ExtractNeuronal PlasticityIn Vitro (Hippocampal Neurons)Supported neuronal plasticity and survival. ffhdj.com
Korean Red Ginseng (KRG)NRF2-mediated antioxidant defenseRodent Stress ModelsActivated antioxidant defense systems in the prefrontal cortex. nih.gov

Effects on Mitochondrial Function and Bioenergetics in Neural Cells

Mitochondria are vital for neuronal function, providing the necessary energy (ATP) for processes like neurotransmission and maintaining ionic gradients. nih.govmdpi.com Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. nih.govbiorxiv.org

Studies have shown that ginseng extracts and ginsenosides can modulate mitochondrial bioenergetics. nih.govscienceopen.com In cultured cardiomyocytes, ginseng extracts were found to improve mitochondrial respiration and increase spare respiratory capacity, which enhances the cell's ability to respond to stress. scienceopen.com In neural cells, ginsenosides have been observed to alter the expression of mitochondrial proteins and protect against mitochondrial dysfunction induced by toxins. nih.gov Korean Red Ginseng Extract has been shown to improve astrocytic mitochondrial function by upregulating key pathways involved in mitochondrial biogenesis and energy production. mdpi.com This suggests that by preserving mitochondrial health, ginseng components can support the high energy demands of the brain and protect against neurodegeneration. mdpi.com

Table 4: Effects of Ginseng Components on Mitochondrial Function

Component/ExtractModelKey FindingsReference(s)
Korean Red Ginseng Extract (KRGE)Human Astrocytes; TBI ModelEnhanced mitochondrial functions by inducing HO-1 expression and activating the AMPKα–PGC-1α–ERRα pathway. mdpi.com
Ginsenoside Rg1Neuroblastoma CellsAltered the expression of 49 mitochondrial proteins, including those involved in energy metabolism. nih.gov
Ginseng Extracts (Varying Polarity)Cardiomyoblasts (H9C2 cells)Low polarity extracts improved mitochondrial respiration and increased spare respiratory capacity under oxidative stress. scienceopen.com
Protopanaxadiol (PPD)Neuronal Cells (Glutamate-induced toxicity)Inhibited mitochondrial morphological changes, scavenged mitochondrial ROS, and improved mitochondrial membrane potential. nih.gov

Protection Against Excitotoxicity and Neuronal Apoptosis

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. termedia.plfrontiersin.org This process is a common pathway in stroke and several neurodegenerative diseases and is often linked to a massive influx of calcium (Ca2+) into neurons. ane.plfrontiersin.org Neuronal apoptosis, or programmed cell death, is another key mechanism of neuronal loss.

Ginseng components have demonstrated significant protective effects against both excitotoxicity and apoptosis. nih.govane.pl Red ginseng extract was found to protect hippocampal cells from kainate-induced excitotoxicity by inhibiting the elevation of intracellular ROS and Ca2+. nih.gov The ginsenoside Rd has been shown to protect neurons from glutamate-induced excitotoxicity by blocking N-methyl-D-aspartate (NMDA) receptors and subsequent Ca2+ overload. nih.gov Furthermore, various ginsenosides can inhibit apoptosis by modulating the expression of pro- and anti-apoptotic proteins (such as Bax and Bcl-2) and inhibiting the activation of caspases, which are key executioners of the apoptotic pathway. nih.govane.pl

Table 5: Protection Against Excitotoxicity and Apoptosis by Ginseng Components

Component/ExtractModelMechanism of ActionEffectReference(s)
Ginsenoside RdCultured Cortical NeuronsBlocked extrasynaptic NMDA receptors, reducing Ca2+ influx.Protected against NMDA-induced excitotoxicity. nih.gov
Red Ginseng Extract (RGE)Hippocampal Cells (Kainate-induced)Inhibited intracellular ROS and Ca2+ elevation.Attenuated excitotoxicity. nih.gov
Ginsenoside Rg1PC12 Cells (MPP+-induced)Decreased levels of cleaved caspase-3 and modulated Bcl-family proteins.Protected against apoptosis. nih.gov
Ginsenosides (General)Neuronal Cell CulturesAttenuated factors promoting neuronal death, including excitotoxicity and apoptotic events.Neuroprotection. ane.pl

Metabolic Regulation and Organ Protective Effects (Preclinical)

Hepatoprotective Mechanisms and Lipid Metabolism Modulation

Currently, there is a lack of specific preclinical data on the direct hepatoprotective effects and lipid metabolism modulation of the isolated chemical compound this compound. While studies on general ginseng extracts and other ginsenosides have suggested potential benefits in these areas, research focusing solely on this compound is not available in the public domain. researchgate.netresearchgate.netfrontiersin.orgnih.gov

Hypoglycemic Activity and Glucose Homeostasis in Animal Models

There are no specific preclinical studies available that investigate the hypoglycemic activity or the effects on glucose homeostasis of the purified compound this compound in animal models. Research on the effects of ginseng on glycemic control has primarily focused on crude extracts or other specific ginsenosides. researchgate.netscholaris.ca

Antiobesity Effects and Adipogenesis Regulation in Animal Models

Specific preclinical data regarding the antiobesity effects and the regulation of adipogenesis by the isolated compound this compound are not available in the current scientific literature. Studies on ginseng's role in obesity have centered on other constituents, such as various ginsenosides, which have been shown to influence adipocyte differentiation and lipid accumulation. mdpi.comnih.gov

Other Noteworthy Preclinical Biological Activities of this compound

While information on its metabolic effects is scarce, the initial characterization of this compound has revealed other significant biological activities, primarily related to the immune system.

Gastroprotective and Anti-Ulcer Mechanisms

Specific studies detailing the gastroprotective and anti-ulcer mechanisms of this compound are limited. However, broader research on pectic polysaccharides from the root of Panax ginseng has indicated potent gastric cytoprotective and anti-ulcer effects. wellgenex.com One of the initial studies on this compound, an acidic polysaccharide, did not directly measure anti-ulcer activity but its immunological activities suggest potential indirect protective mechanisms. nih.gov Research on other acidic polysaccharide fractions from ginseng leaves has demonstrated inhibition of gastric lesions in various animal models, with mechanisms suggested to be independent of prostaglandin E2 but related to a decrease in gastric acidity and pepsin activity. science.gov

Structure Activity Relationship Sar Studies of Ginsenan Pa and Its Derivatives

Influence of Monosaccharide Composition and Molar Ratios on Biological Potency

Ginsenan PA is primarily composed of L-arabinose, D-galactose, L-rhamnose, D-galacturonic acid, and D-glucuronic acid. researchgate.netvdoc.pubmiloa.eunih.gov The specific molar ratios of these monosaccharides are believed to play a significant role in its biological potency. One study reported this compound to contain arabinose, galactose, rhamnose, galacturonic acid, and glucuronic acid in a molar ratio of approximately 11:22:1:6:1. vdoc.pub Another related acidic polysaccharide, ginsenan PB, had a different molar ratio of 3:7:2:8:1 for the same monosaccharides. vdoc.pub Both this compound and PB demonstrated notable reticuloendothelial system-potentiating and anti-complementary activities in a dose-dependent manner, suggesting that while both compositions are active, the specific ratios may influence the degree of activity. researchgate.netvdoc.pub The presence of hexuronic acid residues, largely existing as methyl esters in this compound, is also a key compositional feature. researchgate.netresearchgate.net

Data on Monosaccharide Composition of this compound and PB. vdoc.pub

PolysaccharideArabinose (%)Galactose (%)Rhamnose (%)Galacturonic Acid (%)Glucuronic Acid (%)Molar Ratio (Ara:Gal:Rha:GalA:GlcA)
This compound21.353.42.016.02.711:22:1:6:1
Ginsenan PB11.032.28.139.95.03:7:2:8:1

Removal of most of the arabinose units from this compound had a considerable effect on its immunological activity, indicating the importance of arabinose in its biological function. nih.gov

Impact of Molecular Weight, Polydispersity, and Conformation on Pharmacological Efficacy

The molecular weight of this compound has been reported to be around 16,000 Da, while ginsenan PB is approximately 5,500 Da. vdoc.pubkoreascience.krnih.gov Polysaccharides from Panax ginseng can have a wide range of molecular weights, from 3.2 kDa to 1900 kDa or even 3.1 kDa to 9,700 kDa, and distinct physicochemical properties and bioactivities have been observed depending on their molecular weight. researchgate.netbibliotekanauki.pl While a direct correlation between the molecular weight of this compound and its specific activities is not explicitly detailed in the provided results, studies on other ginseng polysaccharides suggest that molecular weight significantly impacts biological functions. For example, one study on steamed ginseng polysaccharides found that a lower molecular weight polysaccharide (20.3 kDa) exhibited markedly higher antifatigue effects compared to a higher molecular weight one (48.6 kDa), suggesting a potential negative correlation between molecular weight and antifatigue activity in that specific case. nih.govnih.gov

The conformation of polysaccharides in solution also plays a critical role in their biological activities. nih.gov While specific conformational details for this compound are not extensively provided, related studies on other ginseng polysaccharides highlight the importance of conformation, such as helix-like structures, for activities like antitumor and immunomodulation effects. nih.govnih.gov One study indicated that a steamed ginseng polysaccharide with a molecular weight of 20.3 kDa exhibited a random conformation of branched clusters, while another with a molecular weight of 48.6 kDa showed an ordered conformation, including helix-like structures. nih.gov The polysaccharide with the random conformation showed significant antifatigue activity, whereas the one with the ordered conformation did not, suggesting that conformation is a key determinant of efficacy. nih.gov

Effects of Chemical or Enzymatic Modifications on Biological Activities

Chemical or enzymatic modifications can alter the structure of polysaccharides, thereby influencing their biological activities. While the provided information does not detail specific chemical or enzymatic modifications applied directly to isolated this compound and their resulting SAR, it is known that processing methods like steaming ginseng can lead to changes in polysaccharide structure, including the breaking of sugar chains and alterations in monosaccharide composition, which in turn affect biological activity. nih.gov For instance, steaming can increase the content of galacturonic acid due to the conversion of esterified galacturonic acid to its non-esterified form. koreascience.krnih.gov Enzymatic hydrolysis has also been used in the extraction and characterization of ginseng polysaccharides, suggesting its potential for modifying polysaccharide structures and studying the impact on activity. globalsciencebooks.infobibliotekanauki.pl The removal of most arabinose units from this compound through controlled degradation significantly affected its immunological activity, demonstrating the impact of structural modifications on biological function. nih.gov

Comparative Analysis of this compound with Other Ginseng Polysaccharides

Ginseng contains a variety of polysaccharides, including neutral and acidic types, with diverse structures and biological activities. nih.govbibliotekanauki.pl this compound is classified as an acidic polysaccharide. globalsciencebooks.infovdoc.pubmiloa.eunih.govnih.gov Other acidic polysaccharides from Panax ginseng, such as ginsenan PB, ginsenan S-IA, and ginsenan S-IIA, have also been isolated and shown to possess immunomodulating activities like promoting phagocytosis and anti-complementary effects. globalsciencebooks.infovdoc.pub While this compound and PB share similar types of monosaccharides, their different molar ratios and potentially varying linkage and branching patterns contribute to distinct structural identities. vdoc.pub Studies comparing this compound and PB have shown both to be active in potentiating the reticuloendothelial system and exhibiting anti-complementary activity, although the degree of activity might differ due to their structural variations. researchgate.netvdoc.pub

Compared to other ginseng polysaccharides, this compound's core structural features involving a beta-1,3-linked D-galactose backbone with beta-1,6-linked and 3,6-branched galactose side chains, and alpha-L-arabinose units linked to galactose, distinguish it structurally. nih.govscience.gov Other ginseng polysaccharides can have different backbones and branching patterns, such as those with a main chain of (1→4)-α-D-Glcp or rhamnogalacturonan I (RG-I) structures with varying side chains. nih.govresearchgate.net These structural differences contribute to the varied biological activities observed among different ginseng polysaccharides, including immunomodulatory, antitumor, anti-hyperglycemic, antioxidative, anti-inflammatory, and anti-aging properties. researchgate.netnih.govbibliotekanauki.pl For instance, a polysaccharide from ginseng berries showed strong anti-complementary effects and enhanced cytokine production by macrophages. frontiersin.org While ginsenosides (B1230088) are also major bioactive compounds in ginseng, polysaccharides like this compound represent a distinct class with their own set of pharmacological actions, particularly in immune modulation. nih.govnih.govsentosacy.com

Future Directions and Emerging Research Avenues for Ginsenan Pa

Integrated Omics Approaches (e.g., Proteomics, Metabolomics, Glycomics) for Systems-Level Understanding

Integrated omics approaches are poised to play a crucial role in unraveling the complex mechanisms of action of ginsenan PA at a systems level. While significant omics research in ginseng has focused on ginsenosides (B1230088) and their biosynthesis nih.govnih.gov, applying these technologies to polysaccharides like this compound will provide deeper insights. Transcriptomics, proteomics, metabolomics, and glycomics can collectively reveal how this compound interacts with biological systems, influencing gene expression, protein profiles, metabolic pathways, and cellular glycosylation patterns. Studies integrating transcriptomic and metabolomic analyses have already been effectively used to explore biosynthetic pathways in ginseng, highlighting their power in understanding complex biological processes. Furthermore, multi-omics analysis, combining gut microbiota, gene, and metabolite profiling, has been successfully applied to understand the effects of mountain-cultivated ginseng in disease models, demonstrating the potential for a holistic view of this compound's impact. Future research should leverage these integrated approaches to understand the downstream effects of this compound on immune cells and other target tissues, providing a comprehensive picture of its biological activities beyond individual molecular interactions.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

Advancing the understanding of this compound's mechanisms requires the development and utilization of more sophisticated in vitro and in vivo models. While traditional cell culture and animal models have been instrumental in initial studies of ginseng components, future research should focus on models that more closely mirror human physiological and pathological conditions. This includes developing co-culture systems involving immune cells and target cells, 3D tissue models, and organ-on-a-chip platforms to better simulate the in vivo environment. In vivo studies should move towards using genetically modified animal models or humanized models that allow for the investigation of specific signaling pathways or immune responses relevant to this compound's purported activities. The development of standardized and well-characterized models will be essential for reproducible and translatable research findings.

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Bioactivity

Given that the exact structure of this compound is not yet fully known, a critical future direction lies in the complete structural elucidation followed by the rational design and synthesis of novel analogs. Research on other ginseng components, such as ginsenosides, has highlighted the potential for designing derivatives with improved properties like bioavailability. Once the precise structural features of this compound responsible for its bioactivity are identified, medicinal chemistry approaches can be employed to synthesize modified structures with enhanced potency, specificity, or desirable pharmacokinetic profiles. This could involve altering the sugar moieties, glycosidic linkages, or the polysaccharide backbone. Such a rational design approach, guided by structure-activity relationship studies, holds the potential to yield more effective therapeutic candidates based on the this compound scaffold.

Standardization of Isolation, Purification, and Characterization Protocols for Reproducibility

Ensuring the reproducibility and comparability of research findings on this compound necessitates the standardization of isolation, purification, and characterization protocols. Variability in extraction methods, purification techniques, and analytical procedures can lead to inconsistencies in the composition and biological activity of isolated this compound. Current research on isolating and characterizing ginseng components, including polysaccharides, employs various methods, highlighting the need for standardized approaches. Future efforts should focus on developing universally accepted protocols for obtaining highly pure this compound. This includes establishing rigorous quality control measures and utilizing advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for comprehensive structural characterization and confirmation of purity. Standardization will be crucial for preclinical and potentially future clinical studies.

Exploration of this compound's Role in Specific Disease Models (e.g., Autoimmune Disorders, Chronic Inflammatory Conditions)

This compound is recognized as an immunomodulating glycan, and ginseng components, in general, have shown potential in modulating immune responses and exhibiting anti-inflammatory effects. Future research should specifically explore the therapeutic potential of isolated this compound in well-defined disease models, particularly those involving autoimmune disorders and chronic inflammatory conditions. While ginseng extracts have been investigated for their effects on conditions like multiple sclerosis, Crohn's disease, ulcerative colitis, atopic dermatitis, and rheumatoid arthritis, the specific contribution of this compound needs to be delineated. Studies should aim to investigate the efficacy of this compound in relevant animal models of these diseases and elucidate the specific immunological pathways and cellular targets modulated by the polysaccharide. This targeted approach will help determine the clinical relevance of this compound for specific indications.

Investigations into this compound's Interaction with Gut Microbiota and Impact on Bioavailability and Bioactivity

The interaction between ginseng components and the gut microbiota is an emerging area of research with significant implications for their bioavailability and bioactivity. The gut microbiota can metabolize complex polysaccharides, potentially transforming them into more bioavailable or active compounds. Studies have shown that gut bacteria can convert ginseng saponins (B1172615) into metabolites with enhanced biological activities. Future research should investigate how this compound is metabolized by gut microbes and whether these metabolic processes influence its absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its systemic bioavailability. Furthermore, the impact of this compound on the composition and function of the gut microbiota itself warrants investigation, as alterations in microbial communities can have systemic effects on health and disease. Understanding this complex interplay is crucial for optimizing the delivery and efficacy of this compound.

Q & A

Basic: What are the recommended methodologies for isolating and purifying ginsenan PA from natural sources?

Answer:
Isolation typically involves sequential extraction (polar to non-polar solvents), followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC) for purification. Key steps include:

  • Solvent selection : Use ethanol/water mixtures for initial extraction to preserve thermolabile compounds .
  • Fractionation : Apply gradient elution in CC to separate polysaccharide fractions, with UV-Vis or refractive index detection .
  • Purity validation : Confirm via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to rule out co-eluting contaminants .

Basic: How should researchers design experiments to analyze this compound’s structural properties?

Answer:
Adopt a multi-technique approach:

  • Primary structure : Use NMR (¹H, ¹³C, 2D-COSY) to identify glycosidic linkages and monosaccharide composition .
  • Molecular weight : Perform gel permeation chromatography (GPC) with multi-angle light scattering (MALS) .
  • Thermal stability : Employ differential scanning calorimetry (DSC) to assess degradation thresholds .
    Note: Always include triplicate measurements and negative controls to validate reproducibility .

Advanced: What experimental design considerations address conflicting bioactivity data in this compound studies?

Answer:
Contradictions often arise from variability in sample preparation or assay conditions. Mitigate via:

  • Standardized protocols : Pre-treat samples uniformly (e.g., dialysis to remove low-molecular-weight impurities) .
  • Cell line validation : Use authenticated cell lines (e.g., ATCC) and report passage numbers to control for genetic drift .
  • Dose-response curves : Include a wide concentration range (e.g., 0.1–100 µg/mL) to identify non-linear effects .
    For meta-analyses, apply heterogeneity tests (e.g., statistic) to quantify data variability .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy of this compound?

Answer:
Address pharmacokinetic factors:

  • Bioavailability assays : Measure compound stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites .
  • Animal models : Select species with metabolic pathways analogous to humans (e.g., murine models for immune response studies) .
    Statistical note: Apply mixed-effects models to account for inter-individual variability in in vivo data .

Advanced: What strategies ensure robust replication of this compound’s immunomodulatory effects across labs?

Answer:
Replicability requires:

  • Material transparency : Publish detailed protocols for compound isolation (e.g., solvent ratios, centrifugation speeds) .
  • Positive controls : Include established immunomodulators (e.g., LPS for macrophage activation) in all assays .
  • Cross-lab validation : Share samples with collaborating labs for blind testing and inter-laboratory calibration .
    For data reporting, follow CONSORT or ARRIVE guidelines for preclinical studies .

Advanced: How should researchers integrate omics data (e.g., transcriptomics, metabolomics) into this compound studies?

Answer:
Adopt a systems biology framework:

  • Hypothesis-driven integration : Link transcriptomic data (e.g., NF-κB pathway modulation) with cytokine release profiles from ELISA .
  • Network analysis : Use tools like STRING or Cytoscape to map compound-target interactions and identify off-target effects .
  • Data repositories : Deposit raw omics data in public databases (e.g., NCBI GEO) with standardized metadata .
    Ethical consideration: Annotate data with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.